5-Amino-2-Cbz-2-azaspiro[3.3]heptane
Overview
Description
5-Amino-2-Cbz-2-azaspiro[3.3]heptane: is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. The unique structure of this compound, characterized by its spirocyclic framework, makes it a valuable scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-Cbz-2-azaspiro[3.3]heptane typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach includes the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-Cbz-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-Cbz-2-azaspiro[3.3]heptane serves as a building block for the synthesis of complex molecules. Its rigid spirocyclic structure provides a unique spatial arrangement of functional groups, making it useful in the design of novel ligands and catalysts .
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets. Its spirocyclic scaffold mimics natural products, enhancing its potential as a lead compound in drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a scaffold for the development of new drugs targeting various diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable properties .
Mechanism of Action
The mechanism of action of 5-Amino-2-Cbz-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic scaffold can bind to enzymes, receptors, and other proteins, modulating their activity. The compound’s rigid structure allows for precise interactions with these targets, leading to specific biological effects .
Comparison with Similar Compounds
2-azaspiro[3.3]heptane: A similar spirocyclic compound used as a bioisostere of piperidine.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with similar synthetic routes and applications.
Uniqueness: 5-Amino-2-Cbz-2-azaspiro[3.3]heptane stands out due to its benzyl group, which enhances its lipophilicity and potential for membrane permeability. This unique feature makes it a valuable scaffold for drug design, offering advantages in terms of bioavailability and target specificity .
Properties
IUPAC Name |
benzyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-12-6-7-14(12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGNVMCATULGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154846 | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352546-87-2 | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352546-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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